molecular formula C10H16N2 B8388950 2-Amino-6-isoamylpyridine CAS No. 72914-20-6

2-Amino-6-isoamylpyridine

Cat. No.: B8388950
CAS No.: 72914-20-6
M. Wt: 164.25 g/mol
InChI Key: HBJAYLQPHMGMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-isoamylpyridine is a pyridine derivative featuring an amino group (-NH₂) at the 2-position and an isoamyl (branched C₅H₁₁) substituent at the 6-position. Pyridine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles. The isoamyl group, a branched alkyl chain, likely enhances lipophilicity and steric bulk compared to smaller substituents like methyl or functional groups like nitro or benzyl .

Properties

CAS No.

72914-20-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

6-(3-methylbutyl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)6-7-9-4-3-5-10(11)12-9/h3-5,8H,6-7H2,1-2H3,(H2,11,12)

InChI Key

HBJAYLQPHMGMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Amino-6-isoamylpyridine with its analogs:

Compound Substituent (Position) CAS Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -NH₂ (2), isoamyl (6) Not provided C₉H₁₄N₂ ~150.22 (estimated) High lipophilicity; steric hindrance from branched alkyl chain
2-Amino-6-methylpyridine -NH₂ (2), -CH₃ (6) 1824-81-3 C₆H₈N₂ 108.14 Lower lipophilicity; reduced steric bulk; higher solubility in polar solvents
2-Amino-3-benzylpyridine -NH₂ (2), -CH₂C₆H₅ (3) 130277-16-6 C₁₂H₁₂N₂ 184.24 Increased aromaticity; potential π-π interactions; moderate lipophilicity
2-Amino-5-nitro-6-methylpyridine -NH₂ (2), -NO₂ (5), -CH₃ (6) Not provided C₆H₇N₃O₂ 153.14 Electron-withdrawing nitro group; enhanced acidity; reduced thermal stability

Key Observations :

  • Steric Effects : Branched isoamyl introduces greater steric hindrance than linear substituents, possibly affecting reaction kinetics or binding to biological targets .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-Amino-5-nitro-6-methylpyridine) decrease electron density on the pyridine ring, altering reactivity and stability .

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